N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methoxyacetamide
Description
Properties
IUPAC Name |
N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-2-methoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2N3O3/c1-19-7-9(18)15-6-10-16-11(17-20-10)8-2-4-12(13,14)5-3-8/h8H,2-7H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOKTLXDRJQVDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCC1=NC(=NO1)C2CCC(CC2)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methoxyacetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of 4,4-difluorocyclohexylmethanol: This intermediate can be synthesized by the reduction of 4,4-difluorocyclohexanone using a suitable reducing agent such as sodium borohydride.
Synthesis of 1,2,4-oxadiazole ring: The oxadiazole ring can be constructed by reacting the difluorocyclohexylmethanol with a nitrile oxide, generated in situ from a suitable precursor like chloroformoxime.
Coupling with methoxyacetamide: The final step involves coupling the oxadiazole intermediate with methoxyacetamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methoxyacetamide can undergo various chemical reactions, including:
Oxidation: The methoxyacetamide moiety can be oxidized under strong oxidative conditions.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The fluorine atoms on the cyclohexyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted cyclohexyl derivatives.
Scientific Research Applications
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methoxyacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methoxyacetamide involves its interaction with specific molecular targets. The oxadiazole ring and fluorine atoms contribute to its binding affinity and specificity towards certain enzymes or receptors. The exact pathways and targets can vary depending on the specific application, but it often involves modulation of enzymatic activity or receptor signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Core Heterocycle Variations :
- The target compound uses a 1,2,4-oxadiazole core, whereas analogs like 2-chloro-N-(5-phenyl-[1,3,4]-oxadiazol-2-yl)acetamide employ a 1,3,4-oxadiazole scaffold. The 1,2,4-oxadiazole is generally more resistant to metabolic degradation compared to its 1,3,4 counterpart, enhancing bioavailability .
Substituent Impact on Activity: The 4,4-difluorocyclohexyl group, shared with compound 72 in , suggests a role in improving membrane permeability and target selectivity. In contrast, the 2-methoxyphenoxy group in enhances hypoglycemic activity via PPARγ modulation. The 2-methoxyacetamide group in the target compound is structurally distinct from the thiazolidinedione moiety in , which directly interacts with insulin-sensitizing targets.
Pharmacological Applications :
- Compounds with oxadiazole cores are versatile: antimicrobial (), antimalarial (), and metabolic (). The absence of direct activity data for the target compound implies a need for empirical testing, though its structural features align with antimicrobial or antidiabetic drug candidates.
Synthetic Routes :
- The synthesis of 1,2,4-oxadiazoles typically involves cyclization of amidoximes with carboxylic acid derivatives . For example, compound 72 in was synthesized via nucleophilic substitution between a benzimidazole precursor and 4-(bromomethyl)-1,1-difluorocyclohexane. Similarly, the target compound likely employs a coupling reaction between a preformed 1,2,4-oxadiazole intermediate and 2-methoxyacetamide.
Notes on Structural and Functional Divergence
- Lipophilicity vs. This contrasts with the polar thiazolidinedione group in , which improves solubility but may reduce blood-brain barrier penetration.
- Metabolic Stability : The 1,2,4-oxadiazole core in the target compound is less prone to oxidative metabolism compared to furyl or thiophene substituents in analogs like , which may undergo rapid hepatic clearance.
Biological Activity
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methoxyacetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a unique oxadiazole ring structure which is known for its diverse biological activities. The synthesis typically involves several steps:
- Formation of the Oxadiazole Ring : This can be achieved through cyclization of hydrazides with carboxylic acids.
- Introduction of the Difluorocyclohexyl Group : Utilizes difluorocyclohexyl halides in reactions with the oxadiazole intermediate.
- Attachment of the Methoxyacetamide Moiety : This final step usually involves amide bond formation using coupling reagents like EDCI or DCC.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, studies have shown that derivatives with oxadiazole rings possess antibacterial properties against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.004 mg/mL |
| Staphylococcus aureus | 0.015 mg/mL |
| Enterobacter cloacae | 0.008 mg/mL |
These findings suggest that the compound could be effective in treating infections caused by resistant bacterial strains .
Anticancer Activity
The oxadiazole-containing compounds have also been evaluated for their anticancer properties. In vitro studies demonstrated that such compounds can inhibit cell proliferation in various cancer cell lines:
- A549 Lung Cancer Cells : Showed sensitivity to compounds with similar structures, indicating potential for lung cancer treatment.
- MDA-MB-231 Breast Cancer Cells : Exhibited dose-dependent inhibition of growth, with IC50 values below 1 µM.
The mechanism appears to involve DNA damage leading to apoptosis in cancer cells, although further research is needed to elucidate the exact pathways involved .
The biological activity of this compound is believed to stem from its interaction with specific molecular targets:
- Enzyme Inhibition : The oxadiazole moiety may interact with enzymes critical for bacterial survival or cancer cell proliferation.
- Receptor Modulation : The difluorocyclohexyl group could enhance binding affinity to certain receptors involved in cellular signaling pathways.
Case Studies
- Antimicrobial Study : A study conducted on various derivatives showed that compounds with the oxadiazole structure had superior antibacterial activity compared to traditional antibiotics like ampicillin and streptomycin .
- Anticancer Research : In vivo studies demonstrated that similar compounds could reduce tumor size in xenograft models without significant toxicity to normal tissues .
Q & A
Q. What are the optimal synthetic routes for N-((3-(4,4-difluorocycloclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methoxyacetamide?
The synthesis typically involves multi-step procedures, starting with cyclization to form the oxadiazole ring. For example, hydrazides can react with carboxylic acid derivatives under dehydrating conditions (e.g., using DMF as a solvent and potassium carbonate as a base). Chloroacetylation steps, as described for analogous acetamide derivatives, involve refluxing with chloroacetyl chloride in the presence of triethylamine . Reaction progress is monitored via TLC, and final products are isolated by precipitation or recrystallization.
Q. Which analytical techniques are critical for characterizing this compound?
Key techniques include:
- IR spectroscopy to confirm functional groups (e.g., amide C=O at ~1667 cm⁻¹, -OCH₃ at ~3045 cm⁻¹) .
- ¹H NMR for structural elucidation (e.g., methoxy protons at δ 3.8 ppm, aromatic protons at δ 6.9–7.5 ppm) .
- Mass spectrometry to verify molecular weight (e.g., m/z 430.2 [M+1] for related compounds) .
- Elemental analysis to validate purity and stoichiometry .
Q. What in vitro models are suitable for initial biological activity screening?
Alloxan-induced diabetic rodent models are widely used for hypoglycemic activity assessment . For antimicrobial or anti-inflammatory screening, bacterial strains (e.g., E. coli, S. aureus) and cyclooxygenase inhibition assays are recommended .
Q. What safety precautions are necessary during synthesis?
- Use fume hoods to handle volatile reagents like chloroacetyl chloride.
- Wear PPE (gloves, goggles) to avoid skin/eye contact.
- Follow protocols for quenching reactive intermediates and disposing of hazardous waste .
Advanced Questions
Q. How to design experiments to elucidate the mechanism of action of this compound?
- Molecular docking studies can predict interactions with biological targets (e.g., enzymes, receptors). For example, triazoloquinoxaline analogs show binding affinity to kinase active sites .
- In vitro assays (e.g., enzyme inhibition, receptor binding) validate computational predictions. Use fluorescence-based assays for real-time monitoring of target engagement .
Q. How to address discrepancies in elemental analysis data during characterization?
Discrepancies (e.g., nitrogen content mismatch in 3c: calculated 9.79% vs. found 6.57% ) may arise from incomplete purification or side reactions. Mitigation strategies include:
- Repetitive recrystallization to improve purity.
- Cross-validation using high-resolution mass spectrometry (HRMS) or combustion analysis.
Q. What strategies are effective for optimizing reaction yields in oxadiazole ring formation?
- Control reaction temperature (e.g., room temperature for cyclization to minimize side products) .
- Use anhydrous conditions and catalytic bases (e.g., NaHCO₃) to enhance nucleophilic substitution efficiency .
Q. How to conduct structure-activity relationship (SAR) studies for this compound’s derivatives?
- Systematically vary substituents (e.g., fluorophenyl, methoxy groups) and test biological activity.
- Compare analogs like N-(2-methoxyphenyl)-2-(3-methyl-oxadiazolyl)acetamide for anti-inflammatory potency .
- Use QSAR models to correlate structural features (e.g., logP, polar surface area) with activity .
Q. How to resolve conflicting bioactivity results between studies?
- Assess experimental variables (e.g., cell line specificity, dosing regimens). For instance, hypoglycemic activity in rats may not translate to murine models due to metabolic differences .
- Replicate studies under standardized conditions (e.g., ISO guidelines for in vivo testing).
Q. What computational methods predict metabolic stability and toxicity?
- In silico tools like ADMET Predictor™ or SwissADME estimate metabolic pathways (e.g., cytochrome P450 interactions) .
- Molecular dynamics simulations assess stability in biological matrices, guiding lead optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
